molecular formula C15H20FN3 B14232181 2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile CAS No. 820981-05-3

2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile

Cat. No.: B14232181
CAS No.: 820981-05-3
M. Wt: 261.34 g/mol
InChI Key: FVAQDJDYANRVLE-AWEZNQCLSA-N
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Description

2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile is a complex organic compound that features a fluorine atom, a benzonitrile group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution of a fluorobenzonitrile derivative with a pyrrolidine-based nucleophile under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-fluorobenzonitrile: A simpler analog with a similar core structure but lacking the pyrrolidine and isopropyl groups.

    2-fluoro-5-nitrobenzonitrile: Another related compound with a nitro group instead of the pyrrolidine moiety.

Uniqueness

2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

820981-05-3

Molecular Formula

C15H20FN3

Molecular Weight

261.34 g/mol

IUPAC Name

2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile

InChI

InChI=1S/C15H20FN3/c1-11(2)19(14-5-6-18-9-14)10-12-3-4-15(16)13(7-12)8-17/h3-4,7,11,14,18H,5-6,9-10H2,1-2H3/t14-/m0/s1

InChI Key

FVAQDJDYANRVLE-AWEZNQCLSA-N

Isomeric SMILES

CC(C)N(CC1=CC(=C(C=C1)F)C#N)[C@H]2CCNC2

Canonical SMILES

CC(C)N(CC1=CC(=C(C=C1)F)C#N)C2CCNC2

Origin of Product

United States

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